molecular formula C15H22N2O4 B8791003 t-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate

t-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate

Cat. No. B8791003
M. Wt: 294.35 g/mol
InChI Key: GUTOOFAUODQZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

t-Butyl 2-(benzyloxycarbonyl)amino-3-aminopropionate

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3-amino-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)

InChI Key

GUTOOFAUODQZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate (Fluka) (5.25 g, 22 mmol) in dioxane (75 mL) and conc. sulfuric acid (9 mL) was cooled to 0° C. and treated with 100 mL isobutylene in a Fisher Porter high pressure apparatus. The reaction was allowed to warm to room temperature and was stirred for 24 h. The reaction was vented, then poured into water (200 mL) to give an acidic solution that was extracted with ether (2×50 mL). The aqueous layer was carefully basified with conc. NaOH to pH 11-12 and extracted with 3×150 mL EtOAc. The EtOAc was removed in vacuo and the residue was azeotroped with toluene and dried under vacuum to give 4-1 as an oil. Rf (5% MeOH/CHCl3 saturated with NH3) 0.31. 1H NMR (400 MHz, CDCl3) δ7.3 (m, 5H), 5.6 (bs, 1H), 5.1 (s, 2H), 4.22 (bs, 1H), 3.05 (m, 2H), 1.45 (s, 9H), 1.4-1.2 (b, 2H).
Name
2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
75 mL
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solvent
Reaction Step One
Quantity
9 mL
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solvent
Reaction Step One
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100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

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NCC(NC(=O)OCc1ccccc1)C(=O)[O-]
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